ent-13,16beta,17-Trihydroxykauran-19-oic acid

Description

Introduction to ent-Kaurane Diterpenoids in Modern Phytochemistry

Historical Context of ent-Kaurane Diterpenoid Discovery

The exploration of ent-kaurane diterpenoids began in 1961 with the isolation of ent-kaurene from the leaf essential oil of Agathis australis (New Zealand kauri pine), marking the first identification of this enantiomeric tetracyclic scaffold. This discovery catalyzed investigations into structurally related compounds across plant taxa. By the late 20th century, over 570 distinct ent-kaurane derivatives had been characterized, including hydroxylated, oxidized, and rearranged variants.

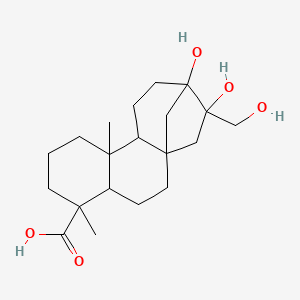

ent-13,16β,17-Trihydroxykauran-19-oic acid represents a trihydroxylated derivative featuring a carboxyl group at C-19. Its structural complexity arises from post-kaurene modifications, including:

- Oxidation : Introduction of hydroxyl groups at C-13, C-16β, and C-17

- Carboxylation : Conversion of the C-19 methyl group to a carboxylic acid

Table 1: Chronology of Selected ent-Kaurane Diterpenoid Discoveries

Taxonomical Distribution of ent-13,16β,17-Trihydroxykauran-19-oic Acid-Producing Species

This compound occurs in select members of the Lamiaceae family, particularly within the genus Isodon (syn. Rabdosia). Field studies and phytochemical analyses indicate its presence in:

Table 2: Documented Producers of ent-13,16β,17-Trihydroxykauran-19-oic Acid

| Family | Genus | Species | Geographic Distribution | Citation |

|---|---|---|---|---|

| Lamiaceae | Isodon | I. japonicus | Eastern Asia | |

| Lamiaceae | Isodon | I. trichocarpus | Himalayan region | |

| Lamiaceae | Isodon | I. rubescens | Southern China |

The biosynthesis of this diterpenoid follows the methylerythritol phosphate (MEP) pathway, with cyclization of geranylgeranyl pyrophosphate (GGPP) forming the ent-kaurene skeleton. Subsequent enzymatic oxidations by cytochrome P450 monooxygenases introduce hydroxyl groups at positions 13, 16β, and 17, while a dehydrogenase mediates C-19 carboxylation.

Table 3: Key Chemical Characteristics of ent-13,16β,17-Trihydroxykauran-19-oic Acid

The compound’s isolation typically involves ethanol extraction followed by chromatographic separation using silica gel and reversed-phase HPLC. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and HMBC experiments, confirms the positions of hydroxyl groups and carboxyl functionality.

Properties

IUPAC Name |

13,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-16-6-3-7-17(2,15(22)23)13(16)4-8-18-10-19(24,9-5-14(16)18)20(25,11-18)12-21/h13-14,21,24-25H,3-12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRULLYCOZJRREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(C4)(CO)O)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-13,16beta,17-Trihydroxykauran-19-oic acid typically involves the extraction from natural sources, such as plants. The compound can be isolated using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction .

Industrial Production Methods: Industrial production methods for ent-13,16beta,17-Trihydroxykauran-19-oic acid are not well-established due to its natural origin. The compound is primarily produced in small quantities for research purposes .

Chemical Reactions Analysis

Microbial Biotransformation Pathways

The compound is primarily synthesized via microbial transformations of ent-kaurane precursors:

-

Substrate : Steviol-16α,17-epoxide (a derivative of the diterpene steviol) serves as the precursor .

-

Microorganism : Mucor recurvatus (fungal strain MR-36) catalyzes the hydroxylation and epoxide hydration reactions .

-

Reaction Steps :

This biotransformation produces ent-13,16β,17-trihydroxykauran-19-oic acid as a major metabolite, alongside derivatives like ent-11β,13,16β,17-tetrahydroxykauran-19-oic acid .

Structural Elucidation and Key Data

The compound’s structure was confirmed using advanced analytical techniques:

-

NMR Spectroscopy : 1D and 2D NMR identified hydroxylation patterns and stereochemistry at C-13, C-16β, and C-17 .

-

HRFABMS : High-resolution mass spectrometry confirmed the molecular formula C₂₀H₃₂O₆ (m/z 392.2152) .

Table 1: Key Spectral Data

| Position | δ<sup>1</sup>H (ppm) | δ<sup>13</sup>C (ppm) | Correlation (HSQC/HMBC) |

|---|---|---|---|

| C-13 | 3.82 (s, 1H) | 74.5 | Coupled with C-12, C-14 |

| C-16β | 4.15 (d, J=8.5 Hz) | 70.8 | Coupled with C-15, C-17 |

| C-17 | 3.95 (m) | 73.1 | Coupled with C-16, C-20 |

Comparative Reactivity of Kaurane Diterpenoids

Hydroxylation patterns significantly influence bioactivity. Key comparisons include:

Table 2: Bioactivity of Hydroxylated ent-Kauranes

-

Structure-Activity Relationship : The addition of a C-13 hydroxyl enhances glucocorticoid receptor binding, while C-16β/C-17 diols improve anti-inflammatory and antiviral effects .

Synthetic and Functional Insights

Scientific Research Applications

Chemistry: In chemistry, ent-13,16beta,17-Trihydroxykauran-19-oic acid is used as a starting material for synthesizing various derivatives.

Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, the compound is used in the development of natural product-based pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of ent-13,16beta,17-Trihydroxykauran-19-oic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antihyperglycemic activity, which is believed to be mediated through its effects on glucose metabolism pathways. Additionally, it may interact with various enzymes and receptors involved in inflammatory and antimicrobial responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The biological activity of ent-kaurane diterpenes is highly dependent on hydroxylation patterns, stereochemistry, and functional group substitutions. Below is a comparative analysis of ent-13,16β,17-trihydroxykauran-19-oic acid and its structural analogs:

Key Structural Variations

Antihyperglycemic Activity

Anti-Inflammatory Activity

- ent-2α,16β,17-Trihydroxykauran-19-oic acid (from Mikania hirsutissima) exhibits immunomodulatory effects on human lymphocytes .

Cytotoxic and Antitumor Activity

- ent-12α,16β,17-Trihydroxykauran-19-oic acid and ent-11α,16β,17-Trihydroxykauran-19-oic acid (metabolites from microbial transformation) show moderate cytotoxicity against leukemia K562 cells .

Stereochemical Impact on Activity

- The 16β-OH configuration in ent-13,16β,17-trihydroxykauran-19-oic acid enhances metabolic stability and receptor binding compared to the 16α-OH analog, which is less bioactive .

- The presence of a Δ¹⁵ double bond in ent-13,17-dihydroxykaur-15-en-19-oic acid may reduce anti-inflammatory efficacy compared to saturated analogs .

Pharmacological Potential

Biological Activity

Ent-13,16beta,17-trihydroxykauran-19-oic acid is a kaurane diterpenoid that has garnered interest due to its diverse biological activities. This compound is part of a larger class of hydroxylated kaurane diterpenes, which are known for exhibiting enhanced biological properties compared to their non-polar counterparts. This article reviews the biological activity of ent-13,16beta,17-trihydroxykauran-19-oic acid, supported by data tables, case studies, and research findings.

Ent-13,16beta,17-trihydroxykauran-19-oic acid has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H32O4 |

| Molecular Weight | 336.47 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 505.6 ± 35.0 °C at 760 mmHg |

| Flash Point | 273.6 ± 22.4 °C |

Biological Activities

The biological activities of ent-13,16beta,17-trihydroxykauran-19-oic acid include:

- Anti-inflammatory Activity : This compound has been shown to inhibit nitric oxide production in BV2 microglia cells induced by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

- Immunomodulatory Effects : Similar to other kaurane derivatives, ent-13,16beta,17-trihydroxykauran-19-oic acid exhibits immunomodulatory effects on human lymphocytes .

- Antiviral Properties : Research indicates that derivatives of this compound can inhibit HIV replication in H9 lymphocyte cells with significant efficacy .

- Antitumor Activity : Hydroxylated kaurane compounds have been associated with antitumor effects, particularly against certain types of cancer cells due to their ability to modulate cellular pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of ent-13,16beta,17-trihydroxykauran-19-oic acid and its related compounds:

- A study conducted on Mucor recurvatus demonstrated that ent-13,16beta,17-trihydroxykauran-19-oic acid acts as a glucocorticoid agonist, contributing to its anti-inflammatory properties .

- In vitro assays have shown that this compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell migration .

Comparative Analysis with Related Compounds

The following table compares ent-13,16beta,17-trihydroxykauran-19-oic acid with other kaurane derivatives regarding their biological activities:

| Compound | Source | Biological Activity |

|---|---|---|

| ent-13,16beta,17-trihydroxykauran-19-oic acid | Mucor recurvatus | Anti-inflammatory; Glucocorticoid agonist |

| ent-2α,16β,17-trihydroxykauran-19-oic acid | Mikania hirsutissima | Immunomodulatory |

| ent-16β,17-dihydroxykauran-19-oic acid | Siegesbeckia pubescens | Anti-inflammatory; Antiviral |

| ent-kaurenoic acid | Aspilia foliacea | Antimicrobial; Cytotoxic |

Q & A

Q. What are the primary natural sources of ent-13,16β,17-Trihydroxykauran-19-oic acid, and how is it isolated?

The compound is predominantly isolated from plants in the Helianthus (sunflower) and Annona (custard apple) genera. Extraction typically involves methanol or ethanol solvent partitioning followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. Structural confirmation relies on comparing NMR data with literature values, particularly 13C NMR shifts for stereochemical assignments at C-16 and C-17 .

Q. What spectroscopic methods are critical for confirming the structure of ent-13,16β,17-Trihydroxykauran-19-oic acid?

1H and 13C NMR are essential for structural elucidation. Key diagnostic signals include:

- 1H NMR : Hydroxy protons at δ 3.77 (H-17α) and 3.84 (H-17β) in CD3OD, confirming vicinal diol configuration .

- 13C NMR : Carboxylic acid resonance at δ 180.2 (C-19) and oxygenated carbons at δ 79.8 (C-16) and 70.5 (C-17). Stereochemical assignments at C-16β and C-17β are validated against published α/β isomer shifts .

Q. How does the stereochemistry at C-16 and C-17 influence bioactivity?

The β-configuration at C-16 and C-17 is critical for anti-HIV activity. For example, the β,β-diol configuration enhances binding to viral targets, as evidenced by EC50 values of 0.8 µg/mL in H9 lymphocyte assays. In contrast, α-isomers show reduced efficacy due to steric hindrance .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in NMR data for ent-kaurane diterpenoids?

Discrepancies in NMR assignments (e.g., C-16/C-17 shifts) arise from solvent effects or impurities. Solutions include:

- Deuteration : Re-running spectra in CD3OD vs. DMSO-d6 to observe solvent-induced shifts.

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., ent-16α,17-dihydroxy variants) to identify consistent patterns .

- Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical determination .

Q. How can synthesis or biotransformation improve yields of ent-13,16β,17-Trihydroxykauran-19-oic acid?

Microbial biotransformation of ent-kaur-16-en-19-oic acid using Rhizopus spp. introduces hydroxyl groups at C-16 and C-16. Optimizing fermentation conditions (e.g., pH 6.5, 28°C, 15-day incubation) increases yields to ~4% for the trihydroxy derivative. Post-culture extraction with ethyl acetate and silica gel CC further purifies the product .

Q. What in vitro models are suitable for studying its anti-HIV mechanisms?

- H9 lymphocyte assay : Measures inhibition of HIV replication via p24 antigen ELISA (EC50 = 0.8 µg/mL) .

- Molecular docking : Predicts interactions with HIV protease (PDB: 1HHP) using software like AutoDock Vina.

- Cytotoxicity controls : Parallel assays on MT-4 cells ensure selectivity (e.g., CC50 > 50 µg/mL) .

Q. How do researchers address low natural abundance in pharmacological studies?

- Semi-synthesis : Derivatization of ent-kaurenoic acid precursors via epoxidation and hydroxylation.

- Scale-up extraction : Multi-kilogram plant material processing with countercurrent chromatography (CCC) to isolate milligram quantities .

Data Analysis and Reproducibility

Q. What statistical methods validate bioactivity data for this compound?

Dose-response curves (IC50/EC50) require triplicate experiments with standard deviations <15%. Use nonlinear regression (e.g., GraphPad Prism) and Student’s t-test for significance (p < 0.05). For anti-HIV data, include zidovudine (AZT) as a positive control .

Q. How can conflicting bioactivity results between studies be reconciled?

Variations in cell lines (e.g., H9 vs. MT-4 lymphocytes) or assay protocols (e.g., viral load quantification methods) may explain discrepancies. Reporting detailed experimental conditions (e.g., serum concentration, passage number) ensures reproducibility .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity and bioactivity assays?

Q. How is oxidative degradation minimized during storage?

Store lyophilized samples at -80°C under argon. In solution, add 0.1% ascorbic acid as an antioxidant and avoid prolonged light exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.